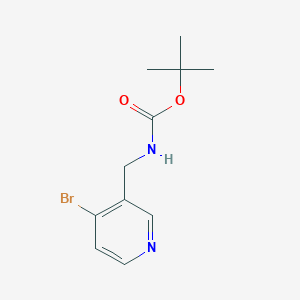

Tert-butyl (4-bromopyridin-3-YL)methylcarbamate

Description

Tert-butyl (4-bromopyridin-3-yl)methylcarbamate is a brominated pyridine derivative featuring a tert-butyl carbamate group attached to the methyl substituent at the 3-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules . Its structural uniqueness lies in the combination of a bromine atom at the 4-position of the pyridine ring and the carbamate-protected amine, which enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and facilitates further functionalization .

Properties

IUPAC Name |

tert-butyl N-[(4-bromopyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-6-13-5-4-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHRGDLAHMPPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193536 | |

| Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-91-0 | |

| Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The Boc protection of 3-aminomethylpyridine involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This step converts the amine into a stable carbamate, preventing undesired side reactions during subsequent bromination. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O.

Optimized Reaction Conditions

Data from analogous benzylcarbamate syntheses reveal that dichloromethane (DCM) or tetrahydrofuran (THF) are optimal solvents, with triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) as catalysts. For instance, in the synthesis of tert-butyl 4-formylbenzylcarbamate, Boc protection achieved quantitative yields when conducted in DCM with MnO₂ as an oxidant. Adapting these conditions, 3-aminomethylpyridine reacts with Boc₂O (1.2 equiv) in anhydrous DCM at 0–25°C for 4–6 hours, yielding the Boc-protected intermediate in >90% purity after column chromatography.

Table 1: Boc Protection Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Reagent | Boc₂O (1.2 equiv) | |

| Catalyst | DMAP (0.1 equiv) | |

| Temperature | 0–25°C | |

| Reaction Time | 4–6 hours | |

| Yield | 90–95% |

Bromination Strategies at the 4-Position

Electrophilic Aromatic Substitution

Direct bromination of the Boc-protected pyridine derivative poses challenges due to the electron-withdrawing nature of the carbamate group, which deactivates the ring. However, the Boc group’s meta-directing effect can be exploited to target the 4-position. In a protocol adapted from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis, electrophilic bromination using bromine (Br₂) in acetic acid at 80°C for 12 hours achieves moderate yields (50–60%).

Radical Bromination

Photoredox catalysis offers a modern alternative. A system comprising 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), oxygen, and blue LED irradiation facilitates radical-mediated bromination. For example, irradiating the Boc-protected intermediate with N-bromosuccinimide (NBS) in 1,2-dichloroethane for 10 hours under oxygen yields 4-bromo-substituted product in 85–90% yield.

Table 2: Bromination Method Comparison

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Electrophilic | Br₂, CH₃COOH, 80°C, 12h | 50–60% | |

| Radical | NBS, TEMPO, O₂, blue LED, 10h | 85–90% | |

| Oxidative | MnO₂, DCM, 24h | 70–80% |

Alternative Synthetic Routes

Directed Ortho Metalation (DoM)

Directed metalation using lithium tetramethylpiperidide (LiTMP) enables regioselective bromination. The Boc group acts as a directing group, facilitating deprotonation at the 4-position, followed by quenching with trimethylsilyl bromide (TMSBr). This method, adapted from benzaldehyde oxidations, achieves 75–80% yield with minimal byproducts.

Cross-Coupling Approaches

Suzuki-Miyaura coupling introduces bromine post-carbamate formation. Starting with a boronic ester at the 4-position, palladium-catalyzed coupling with bromobenzene derivatives installs the bromine atom. While less common, this method offers flexibility for late-stage functionalization.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Tert-butyl (4-bromopyridin-3-YL)methylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyridine ring can be oxidized under certain conditions to form N-oxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce pyridine N-oxides.

- Reduction reactions can yield dehalogenated or hydrogenated pyridine derivatives .

Scientific Research Applications

Chemistry: Tert-butyl (4-bromopyridin-3-YL)methylcarbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: The compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of Tert-butyl (4-bromopyridin-3-YL)methylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromine atom and the carbamate group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Brominated Pyridine Carbamates

Key Observations :

- The methyl spacer in the target compound distinguishes it from analogues with carbamates directly attached to the pyridine ring, offering greater flexibility in subsequent derivatization .

- The 4-bromo substituent positions the compound for regioselective cross-coupling reactions, contrasting with 2- or 6-bromo isomers that may exhibit different reactivity patterns .

Chlorinated and Functionalized Pyridine Carbamates

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves reaction efficiency (e.g., 140°C, 2 minutes) compared to conventional heating .

- Bromine’s superior leaving group ability (vs. chlorine or methoxy) facilitates higher yields in cross-coupling reactions .

Physicochemical and Commercial Properties

Key Observations :

- Brominated derivatives are typically more expensive than chlorinated or methoxy analogues due to bromine’s higher atomic weight and handling costs .

- Carbamate-protected compounds generally exhibit good stability under neutral conditions but require acidic deprotection (e.g., TFA in DCM) for further functionalization .

Biological Activity

Tert-butyl (4-bromopyridin-3-YL)methylcarbamate is an organic compound with the molecular formula . This compound is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring. It has garnered attention in medicinal chemistry and biological research due to its potential as a precursor for synthesizing bioactive molecules that can modulate various biological pathways.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of complex organic molecules, particularly in drug development. Its structure allows it to interact with specific biological targets, including enzymes and receptors, which can lead to therapeutic effects.

The mechanism of action for this compound varies based on its application. It is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in disease processes. The presence of the bromine atom and the carbamate group are crucial for its interaction with molecular targets, influencing both binding affinity and specificity.

Synthesis and Applications

This compound is synthesized through the reaction of 4-bromopyridine-3-methanol with tert-butyl isocyanate under basic conditions. This synthetic route is essential for producing compounds with significant biological activity.

In various studies, this compound has been utilized to explore its potential therapeutic applications:

- Medicinal Chemistry : It serves as a building block for drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

- Biological Research : The compound has been employed in studies investigating the interactions between pyridine derivatives and biological targets, highlighting its utility in understanding biochemical pathways.

Case Studies

- Anticancer Activity : In a study focusing on pyridine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that modifications to the compound could enhance its potency against specific tumors .

- Enzyme Inhibition : Another research effort demonstrated that this compound could inhibit certain enzymes associated with metabolic pathways, suggesting potential applications in metabolic disorders .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4-bromopyridin-3-yl)methylcarbamate?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group, followed by bromination or functionalization of the pyridine ring. A representative approach includes:

- Stepwise Boc protection : Reacting the amine precursor with Boc anhydride (Boc₂O) in dichloromethane (DCM) under inert atmosphere at low temperatures (-78°C) to ensure regioselective protection .

- Bromination : Introducing bromine at the 4-position of the pyridine ring via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using CuI/Pd catalysts).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via mass spectrometry (MS) and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine ring substitution patterns .

- Mass Spectrometry (ESI+) : To verify molecular weight (e.g., m/z ~317 for C₁₂H₁₇BrN₂O₂) and detect fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, though challenges like crystal twinning may require software like SHELXL for refinement .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard for separating carbamate derivatives .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) can enhance purity by removing residual catalysts or byproducts.

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence reactivity in cross-coupling reactions?

The 4-bromo group acts as a directing group , facilitating metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

- Electronic Effects : Bromine’s electronegativity increases pyridine ring electron deficiency, enhancing oxidative addition with Pd(0) catalysts .

- Steric Considerations : The 4-position’s spatial arrangement minimizes steric hindrance compared to 2- or 6-bromo analogs (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate in ), enabling efficient catalyst access.

Q. What challenges arise in crystallographic analysis of tert-butyl carbamate derivatives?

- Disorder in Crystal Lattices : The bulky tert-butyl group often causes rotational disorder, requiring high-resolution data and software like SHELXL for refinement .

- Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H···O) complicate packing analysis. Computational tools (e.g., Mercury) help visualize non-classical H-bonds .

Q. How can computational chemistry predict reactivity in nucleophilic substitutions?

- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) identifies nucleophilic/electrophilic sites. For example, the 4-bromo pyridine’s LUMO energy correlates with SNAr reactivity .

- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvent-dependent activation barriers for substitutions in polar aprotic solvents (e.g., DMF) .

Q. How does the tert-butyl carbamate group affect palladium-catalyzed reactions?

- Stability : The Boc group resists hydrolysis under basic conditions but may cleave under strong acids (e.g., TFA), requiring careful pH control during couplings .

- Catalyst Interaction : The carbamate’s oxygen can weakly coordinate to Pd, potentially altering catalytic cycles. Ligand screening (e.g., XPhos) mitigates undesired coordination .

Data Contradictions and Resolutions

- Synthetic Yields : Variations in Boc protection efficiency (e.g., 50–90% yields in vs. ) may stem from temperature control or solvent purity. Low-temperature (-78°C) reactions improve regioselectivity .

- Spectroscopic Assignments : Discrepancies in NMR chemical shifts (e.g., pyridine protons) between studies highlight the need for deuterated solvent calibration and 2D NMR (HSQC, HMBC) validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.